1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea
Description
1-(1H-Indol-3-yl)-3-(4-methoxyphenyl)urea is a urea derivative featuring an indole moiety linked to a 4-methoxyphenyl group via a urea bridge. The indole ring system is a privileged scaffold in medicinal chemistry due to its hydrogen-bonding capacity and aromatic stacking properties, while the 4-methoxyphenyl group contributes electron-donating effects that modulate solubility and reactivity .
Properties
IUPAC Name |
1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-12-8-6-11(7-9-12)18-16(20)19-15-10-17-14-5-3-2-4-13(14)15/h2-10,17H,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYUBRGFVYCPCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea typically involves the reaction of 1H-indole-3-carboxylic acid with 4-methoxyaniline in the presence of a coupling reagent such as carbonyldiimidazole. The reaction is carried out under mild conditions, often in an organic solvent like dichloromethane, at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydride.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted phenylurea derivatives.
Scientific Research Applications
1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea is an organic compound with an indole moiety and a methoxyphenyl group linked by a urea linkage, making it valuable in scientific research because of its potential biological activities and unique structural properties.
Scientific Research Applications
This compound has found applications across various scientific disciplines:
- Chemistry It serves as a building block in creating complex molecules.
- Biology It is investigated as a biochemical probe due to its ability to interact with proteins and enzymes. The indole structure can mimic tryptophan, enabling binding to tryptophan-binding sites on proteins, which can modulate the activity of the target protein. The methoxyphenyl group enhances the compound's binding affinity and specificity.
- Medicine It is explored for potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Industry It is utilized in developing new materials and as a precursor in synthesizing pharmaceuticals.
Biological Activities
The biological activity of this compound is attributed to its interaction with molecular targets, such as enzymes and receptors. Research has highlighted several key biological activities:
- Anticancer Activity Studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines and may have potential as an anticancer agent.
- Anti-inflammatory Properties It has been investigated for its anti-inflammatory effects, possibly linked to its ability to inhibit specific pro-inflammatory pathways.
- Antimicrobial Activity Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for treating infections.
Comparative Studies
The presence of both the indole and methoxyphenyl groups in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(1H-indol-3-yl)-3-phenylurea | Lacks methoxy group | Different anticancer activity profile |
| 1-(1H-indol-3-yl)-3-(4-hydroxyphenyl)urea | Hydroxy group instead of methoxy | Altered reactivity and interactions |
| 1-(1H-indol-3-yl)-3-(4-chlorophenyl)urea | Presence of chlorine atom | Significant changes in chemical properties |
Case Studies
Several case studies have explored the biological activity of the compound:
- Cytotoxicity Assessment A study evaluated the cytotoxic effects of this compound on several cancer cell lines. It demonstrated an IC50 value lower than that of standard chemotherapy agents, indicating its potential as a therapeutic agent.
- Mechanistic Studies Research focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells, revealing that it inhibits anti-apoptotic protein expression, thus promoting cell death in malignant cells.
Mechanism of Action
The mechanism of action of 1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can mimic the structure of tryptophan, allowing the compound to bind to tryptophan-binding sites on proteins. This binding can modulate the activity of the target protein, leading to various biological effects. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares 1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea with structurally related compounds:
Key Observations:
Biological Activity
1-(1H-indol-3-yl)-3-(4-methoxyphenyl)urea is a compound belonging to the class of indole derivatives, which are recognized for their diverse biological activities. The structural features of this compound, including the indole moiety and the para-methoxyphenyl group, contribute significantly to its pharmacological properties. This article will explore its biological activity, including mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The indole structure allows it to mimic tryptophan, enabling binding to tryptophan-binding sites on proteins. This interaction can modulate the activity of target proteins, leading to various biological effects. The methoxyphenyl group enhances the compound's binding affinity and specificity due to increased solubility and stability in biological environments.
Biological Activities
Research has highlighted several key biological activities associated with this compound:
- Anticancer Activity : Studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, its IC50 values against human cancer cell lines such as H460 and A549 have shown promising results, suggesting potential as an anticancer agent .
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects, which may be linked to its ability to inhibit specific pro-inflammatory pathways .
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections .
Comparative Studies
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 1-(1H-indol-3-yl)-3-phenylurea | Lacks methoxy group | Different anticancer activity profile |
| 1-(1H-indol-3-yl)-3-(4-hydroxyphenyl)urea | Hydroxy group instead of methoxy | Altered reactivity and interactions |
| 1-(1H-indol-3-yl)-3-(4-chlorophenyl)urea | Presence of chlorine atom | Significant changes in chemical properties |
The presence of both the indole and methoxyphenyl groups in this compound provides distinct chemical and biological properties that differentiate it from other similar compounds.
Case Studies
Several case studies have explored the biological activity of this compound:
- Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on several cancer cell lines. It demonstrated an IC50 value lower than that of standard chemotherapy agents, indicating its potential as a therapeutic agent .
- Mechanistic Studies : Research focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells, revealing that it inhibits anti-apoptotic protein expression, thus promoting cell death in malignant cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
